Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride
CAS No.:
Cat. No.: VC16470685
Molecular Formula: C17H24ClNO4
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24ClNO4 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | diethyl 1-benzylpyrrolidine-2,5-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C17H23NO4.ClH/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13;/h5-9,14-15H,3-4,10-12H2,1-2H3;1H |
| Standard InChI Key | NIXUPHAYCLXHJI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle) with the following substituents:
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A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom.
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Ethyl ester groups (-COOCH₂CH₃) at positions 2 and 5.
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A hydrochloride counterion (HCl) associated with the protonated nitrogen.
The molecular formula is C₁₇H₂₃NO₄·HCl, yielding a molecular weight of 341.83 g/mol. The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions.
Stereochemical Considerations
The pyrrolidine ring adopts a non-planar conformation, with the nitrogen’s benzyl group introducing steric hindrance. The compound may exist as a mixture of cis and trans isomers, depending on the spatial arrangement of the ester groups. Crystallographic studies of analogous pyrrolidine dicarboxylates reveal hydrogen-bonded dimeric structures in the solid state.
Synthesis and Production
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Formation of the Free Base:
The free base, diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, is prepared through nucleophilic substitution. A common method involves reacting diethyl 2,5-dibromohexanedioate with benzylamine under reflux conditions in a non-polar solvent (e.g., benzene or toluene). -
Salt Formation:
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water), yielding the hydrochloride salt through protonation of the nitrogen atom:
Industrial-Scale Production
In industrial settings, large-scale batch reactors are employed for the synthesis. Key parameters include:
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Temperature: 80–100°C for the initial reaction.
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.
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Yield Optimization: Excess benzylamine (1.2–1.5 equivalents) improves conversion rates.
Physicochemical Properties
Physical Properties
Chemical Reactivity and Applications
Functionalization Pathways
The ester groups and benzyl substituent enable diverse transformations:
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Hydrolysis: Under acidic or basic conditions, the esters convert to carboxylic acids or carboxylates.
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Transesterification: Reaction with alcohols (e.g., methanol) replaces ethyl groups.
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Hydrogenation: The benzyl group can be removed via catalytic hydrogenation (H₂/Pd-C).
| Parameter | Description |
|---|---|
| GHS Pictogram | Corrosion (GHS05) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns/eye damage |
Protective Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Ventilation: Use fume hoods to avoid inhalation of HCl vapors .
Comparative Analysis with Analogues
Diethyl Pyrrolidine-2,5-Dicarboxylate Hydrochloride (CAS: 90979-49-0)
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Molecular Formula: C₁₀H₁₇NO₄·HCl
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Key Differences: Lacks the benzyl group, resulting in higher water solubility but reduced lipophilicity.
trans-1-Phenylpyrrolidine-2,5-Dicarboxylate
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Steric Profile: The phenyl group introduces less steric hindrance than benzyl, facilitating ring-opening reactions.
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